5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
CAS No.: 7659-02-1
Cat. No.: VC2320887
Molecular Formula: C8H6N4O3
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7659-02-1 |
|---|---|
| Molecular Formula | C8H6N4O3 |
| Molecular Weight | 206.16 g/mol |
| IUPAC Name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) |
| Standard InChI Key | ZCDYCESVPSXZFM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)N |
Introduction
Chemical Properties and Structure
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine possesses a well-defined chemical structure characterized by a 1,3,4-oxadiazole ring with a 3-nitrophenyl substituent at position 5 and an amino group at position 2. The molecular formula of this compound is C8H6N4O3, with a precise molecular weight of 206.16 g/mol . The structural arrangement creates a compound with specific chemical properties and reactivity patterns that influence its applications in chemical and biological research. The presence of the nitro group on the phenyl ring at the meta position contributes to the compound's electronic properties and influences its interactions with biological targets.
The compound features several key structural elements that define its chemical behavior: the oxadiazole ring provides stability and serves as a linking scaffold; the nitrophenyl group introduces electronic effects and potential for additional reactions; and the amino group offers sites for hydrogen bonding and further functionalization. These structural components collectively determine the compound's physical and chemical characteristics, including solubility, melting point, and reactivity. The positioning of the nitro group at the meta position of the phenyl ring creates a unique electronic distribution that differs from ortho or para substituted analogs, potentially affecting its biological activity profile.
Physical Properties
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine exhibits specific physical properties that are relevant to its handling and applications in research settings. The compound has a density of approximately 1.493 g/cm³ and a high boiling point of 422°C at 760 mmHg, indicating its thermal stability . Its flash point is reported as 209°C, which is an important safety consideration for laboratory handling . The compound's relatively high molecular weight and the presence of aromatic and heterocyclic rings contribute to its thermal stability and physical state at room temperature.
Structural Identifiers and Representations
For computational and database purposes, 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is represented using various chemical identifiers. Its SMILES notation is C1=CC(=CC(=C1)N+[O-])C2=NN=C(O2)N, providing a linear text representation of its molecular structure . The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11), offering a standardized way to encode the chemical information . Its InChIKey, ZCDYCESVPSXZFM-UHFFFAOYSA-N, serves as a condensed digital representation for database searching and identification . These structural identifiers facilitate the compound's registration in chemical databases and enable computational analyses of its properties.
Table 1: Key Physical and Chemical Properties of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Synthesis Methods
The synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine typically involves strategic chemical transformations to construct the oxadiazole ring with the appropriate substituents. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives. A frequently employed method involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent, followed by basification with potassium hydroxide (KOH) to yield the desired oxadiazole compound. This synthetic approach represents a straightforward and efficient method for obtaining the target molecule with good yield and purity.
The cyclization reaction to form the oxadiazole ring is a critical step in the synthesis pathway. The reaction typically proceeds through an intermediate formation, followed by intramolecular cyclization under appropriate reaction conditions. The choice of solvents, temperature, and reaction time significantly impacts the yield and purity of the final product. Alternative synthetic routes may involve microwave-assisted synthesis or the use of different cyclization agents to improve reaction efficiency and reduce reaction times. These methodological variations provide synthetic chemists with options for optimizing the preparation based on specific requirements for scale, purity, and yield.
Industrial Production Methods
For larger-scale production, industrial methods for synthesizing 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine may employ similar synthetic routes but with optimizations for efficiency, yield, and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the scalability and reproducibility of the production process. Industrial production may also incorporate purification strategies such as recrystallization or chromatographic methods to ensure high purity of the final product. Process optimization focuses on minimizing waste generation, reducing energy consumption, and ensuring cost-effectiveness while maintaining product quality.
Retrosynthetic Analysis
Retrosynthetic analysis of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine helps identify potential precursors and reaction pathways for its synthesis. This approach involves breaking down the target molecule into simpler starting materials, considering bond disconnections that align with established chemical reactions. The analysis may reveal multiple potential synthetic routes, allowing chemists to select the most efficient pathway based on available starting materials, reaction conditions, and desired yield. Advanced computational tools can assist in predicting feasible synthetic routes, leveraging databases of known chemical reactions to guide synthetic planning.
Chemical Reactions
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine participates in various chemical reactions due to its functional groups and heterocyclic structure. The compound's reactivity is influenced by the presence of the nitro group on the phenyl ring, the oxadiazole ring, and the amino substituent. Understanding these reaction patterns is essential for utilizing this compound in synthetic chemistry and for developing derivatives with modified properties. The chemical transformations of this compound can be categorized into several types based on the reactive sites and the nature of the reactions.
Reduction Reactions
The nitro group in 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine can undergo reduction to form an amino group, resulting in 5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine. This reduction is typically achieved using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), or with other reducing agents such as sodium borohydride (NaBH4). The reduction of the nitro group can significantly alter the electronic properties of the molecule and create a derivative with different biological activity profiles. The resulting amino group provides additional sites for further functionalization, expanding the range of accessible derivatives.
Substitution Reactions
| Reaction Type | Reagents | Major Products | Reference |
|---|---|---|---|
| Reduction | H2, Pd/C; NaBH4 | 5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine | |
| N-Acylation | Acid chlorides, anhydrides | Acylated oxadiazole derivatives | |
| N-Alkylation | Alkyl halides | N-alkylated derivatives | |
| Cyclization | Carbonyl compounds | Fused heterocyclic systems |
Biological Activities
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine and its derivatives exhibit diverse biological activities, making them valuable candidates for pharmaceutical development. The biological properties of this compound stem from its unique structural features, which enable interactions with various molecular targets in biological systems. Research has demonstrated that this compound possesses several notable biological activities, including antimicrobial, enzyme inhibitory, anti-inflammatory, and antioxidant properties. These biological activities highlight the potential therapeutic applications of this compound and its derivatives in addressing various medical conditions.
Antimicrobial Activity
Research indicates that 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine and its derivatives demonstrate significant antimicrobial properties, particularly against bacterial pathogens. In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of antimicrobial action may involve interaction with bacterial cell membranes or inhibition of essential bacterial enzymes. The antimicrobial efficacy varies depending on the specific bacterial strain, with some derivatives showing enhanced potency against particular pathogens. This antimicrobial activity makes the compound relevant for research in addressing infectious diseases and antibiotic resistance.
Cholinesterase Inhibition
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine has been investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter metabolism. The compound's structure allows it to act as a reversible inhibitor of these enzymes, with IC50 values indicating moderate potency. Studies have reported that derivatives of this compound can exhibit IC50 values ranging from 12.8 to 99.2 μM against AChE, with variations in potency depending on structural modifications. The inhibition of cholinesterases suggests potential applications in neurological disorders such as Alzheimer's disease, where cholinesterase inhibitors are used as therapeutic agents. The structure-activity relationships observed in these studies provide insights for optimizing inhibitory potency through molecular modifications.
Anti-inflammatory and Antioxidant Properties
The compound and its derivatives also exhibit anti-inflammatory and antioxidant activities, as demonstrated in various experimental models. These properties involve the ability to reduce inflammatory markers and scavenge free radicals, suggesting potential applications in managing inflammatory conditions. The anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines or interference with inflammatory signaling pathways. The antioxidant capacity contributes to the compound's potential protective effects against oxidative stress-related damage. These combined anti-inflammatory and antioxidant properties make the compound relevant for research in chronic inflammatory disorders and oxidative stress-related conditions.
Table 3: Biological Activities of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine and Its Derivatives
| Biological Activity | Key Findings | Potential Applications | Reference |
|---|---|---|---|
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria | Infectious disease treatment | |
| Cholinesterase Inhibition | IC50 values ranging from 12.8 to 99.2 μM against AChE | Neurodegenerative disorders | |
| Anti-inflammatory | Reduction of inflammatory markers | Inflammatory conditions | |
| Antioxidant | Free radical scavenging activity | Oxidative stress-related disorders |
Applications in Research
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine serves as a valuable compound in various research domains, with applications spanning medicinal chemistry, biological studies, and material science. The versatility of this compound stems from its unique structural features and diverse chemical and biological properties. As a research tool, it provides opportunities for exploring structure-activity relationships, developing new synthetic methodologies, and investigating biological mechanisms. The continued interest in this compound reflects its relevance in addressing scientific questions and developing practical applications in multiple fields.
Medicinal Chemistry Applications
In medicinal chemistry, 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine serves as a building block for the synthesis of pharmaceutical compounds with various therapeutic potentials. The compound provides a scaffold for molecular modifications, allowing medicinal chemists to develop derivatives with enhanced biological activities or improved pharmaceutical properties. Structure-activity relationship studies using this compound and its derivatives help identify the molecular features critical for specific biological activities. These insights guide the rational design of new drug candidates targeting various diseases, including infectious diseases, neurodegenerative disorders, and inflammatory conditions. The relatively straightforward synthesis of this compound and its amenability to chemical modifications make it an attractive starting point for drug discovery efforts.
Biological Studies
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is employed in biological studies to investigate its interactions with molecular targets and to understand its mechanisms of action. Research in this area includes binding studies with enzymes and receptors, cellular assays to evaluate biological effects, and in vitro assessments of antimicrobial or anti-inflammatory activities. The compound's documented activities against various biological targets make it useful for probing biochemical pathways and cellular processes. These biological investigations contribute to our understanding of disease mechanisms and potential intervention strategies, while also providing insights into the compound's pharmacological profile.
Material Science Applications
In material science, oxadiazole derivatives, including 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, have applications in developing functional materials with specific properties. The oxadiazole ring's electronic characteristics make these compounds relevant for research in organic electronics, such as organic light-emitting diodes (OLEDs) and other electronic materials. The compound's thermal stability, as evidenced by its high boiling and flash points, contributes to its potential utility in materials requiring thermal resistance. Research in this area explores the relationship between molecular structure and material properties, guiding the development of new materials with tailored functionalities for technological applications.
Structure-Activity Relationship
Substituent Effects
Research on the SAR of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine and related compounds has revealed that variations in substituents on the oxadiazole ring significantly affect biological activities. Bulky groups tend to decrease acetylcholinesterase inhibition potency compared to smaller substituents, likely due to steric hindrance at the enzyme binding site. The nature of substituents (electron-withdrawing or electron-donating) on the phenyl ring also influences binding affinity and selectivity towards biological targets. These findings provide guidance for designing derivatives with enhanced potency or selectivity for specific biological targets, allowing researchers to optimize the molecular structure for desired biological properties.
Positioning of Functional Groups
The position of functional groups on the phenyl ring of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine significantly influences its binding affinity and selectivity towards biological targets. Studies have indicated that para-substituted derivatives often show enhanced activity compared to ortho or meta substitutions in some biological assays. The position of the nitro group at the meta position in 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine creates a specific electronic distribution that contributes to its unique biological profile. Understanding these positional effects is crucial for designing derivatives with optimal interactions with biological targets, guiding the strategic placement of functional groups to enhance desired activities.
Electronic and Steric Factors
Table 4: Structure-Activity Relationship Insights for 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
| Structural Feature | Effect on Activity | Biological Impact | Reference |
|---|---|---|---|
| Bulky substituents on oxadiazole | Decreased AChE inhibition | Reduced potency as cholinesterase inhibitors | |
| Para-substituted phenyl derivatives | Enhanced activity in some assays | Improved binding to specific targets | |
| Nitro group position (meta) | Specific electronic distribution | Unique biological profile | |
| Electron-withdrawing groups | Altered electron density | Modified interaction with biological targets |
Comparison with Similar Compounds
Comparing 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine with structurally similar compounds provides valuable insights into the relationship between molecular structure and biological activity. The positional isomers of this compound, as well as analogs with different substituents, exhibit varying chemical and biological properties. These comparisons help identify the unique features of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine and understand how structural variations influence function. Such comparative analyses guide the development of derivatives with enhanced properties for specific applications and contribute to our understanding of structure-function relationships in heterocyclic chemistry.
Positional Isomers
The positional isomers of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, namely 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine and 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine, differ in the position of the nitro group on the phenyl ring. These isomers exhibit different electronic distributions and steric arrangements, leading to distinct chemical reactivity and biological activity profiles. The ortho-substituted isomer (2-nitrophenyl) may experience steric hindrance due to the proximity of the nitro group to the oxadiazole ring, potentially affecting its interaction with biological targets. The para-substituted isomer (4-nitrophenyl) creates a different electronic distribution across the molecule compared to the meta-substituted compound. These positional differences result in varying binding affinities to enzymes or receptors, highlighting the importance of substituent positioning in molecular design.
Reduced Derivatives
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine, obtained by reducing the nitro group of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine, represents a significant structural modification that alters the compound's properties. The replacement of the electron-withdrawing nitro group with an electron-donating amino group changes the electronic character of the molecule, affecting its interactions with biological targets. The amino group also provides additional sites for hydrogen bonding and further functionalization, expanding the diversity of accessible derivatives. Studies comparing these compounds reveal how the electronic nature of substituents influences biological activities, providing insights for designing compounds with specific electronic properties for targeted applications.
Uniqueness of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is unique due to the specific combination of structural features: the 1,3,4-oxadiazole ring, the meta-positioned nitro group on the phenyl ring, and the amino substituent at position 2 of the oxadiazole. This particular arrangement creates a distinct electronic and steric profile that differentiates it from other oxadiazole derivatives. The meta position of the nitro group influences the compound's reactivity and its interaction with biological targets in ways that differ from ortho or para substitutions. The presence of both an electron-withdrawing nitro group and a potentially electron-donating amino group creates an interesting electronic balance within the molecule. These unique structural features contribute to the compound's specific chemical and biological properties, making it valuable for research and applications in various fields.
Table 5: Comparison of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine with Related Compounds
| Compound | Structural Difference | Effect on Properties | Reference |
|---|---|---|---|
| 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine | Nitro group in ortho position | Potential steric hindrance | |
| 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine | Nitro group in para position | Different electronic distribution | |
| 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine | Amino instead of nitro group | Changed electronic character |
Future Research Directions
Future research on 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine holds significant potential for advancing our understanding of this compound and expanding its applications. Several promising research directions can build upon existing knowledge and address gaps in current understanding. These future investigations may explore new synthetic methodologies, investigate detailed mechanisms of action, develop novel derivatives with enhanced properties, and explore additional applications in various fields. Addressing these research avenues will contribute to the continued relevance and utility of this compound in scientific and practical contexts.
Advanced Synthetic Approaches
Future research can focus on developing more efficient and sustainable synthetic methods for 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine. This may include exploring green chemistry approaches, such as solvent-free reactions or the use of catalysts that enable more environmentally friendly processes. Microwave-assisted synthesis and flow chemistry techniques could enhance the efficiency and scalability of production. Advanced retrosynthetic analyses and computational predictions of reaction pathways may identify novel synthetic routes with improved yields and selectivity. These synthetic advancements would facilitate access to the compound and its derivatives for research and potential commercial applications.
Detailed Mechanism Studies
In-depth investigations into the mechanisms of action of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine in biological systems represent another important research direction. Advanced spectroscopic techniques, crystallographic studies of protein-ligand complexes, and computational modeling can provide detailed insights into how this compound interacts with biological targets at the molecular level. Understanding the binding modes and the structural basis for biological activities will guide the rational design of derivatives with enhanced potency or selectivity. These mechanistic studies will also contribute to our fundamental understanding of structure-activity relationships in heterocyclic compounds and their interactions with biological systems.
Novel Derivatives and Applications
The development of novel derivatives of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine with enhanced properties for specific applications represents a promising research avenue. This may include designing derivatives with improved antimicrobial potency, enhanced cholinesterase inhibitory activity, or novel biological activities targeting other disease mechanisms. Exploration of hybrid molecules combining the oxadiazole scaffold with other bioactive moieties could yield compounds with synergistic effects. Additionally, investigating potential applications beyond medicinal chemistry, such as in agricultural chemistry or materials science, could expand the utility of this compound and its derivatives. These research efforts would contribute to the development of practical applications addressing various scientific and technological challenges.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume